{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}diethylamine
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Overview
Description
{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}diethylamine is a compound that belongs to the class of amines It features a pyrazole ring substituted with an aminomethyl group and a diethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}diethylamine can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyrazole derivative with diethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides; reactions often require a base and are performed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}diethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}diethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simple amine with two ethyl groups attached to the nitrogen atom.
Pyrazole: A five-membered heterocyclic compound with two nitrogen atoms in the ring.
Aminomethylpyrazole: A pyrazole derivative with an aminomethyl group.
Uniqueness
{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}diethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring with the aminomethyl and diethylamine groups provides a versatile scaffold for various applications, distinguishing it from simpler amines and pyrazole derivatives.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4/c1-4-14(5-2)8-10-9(6-11)7-12-13(10)3/h7H,4-6,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRLMKVAZPZISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=NN1C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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